Ofloxacin O-glucuronide
Vue d'ensemble
Description
Ofloxacin O-glucuronide is a metabolite of Ofloxacin, a synthetic fluoroquinolone antibacterial agent . Ofloxacin is used for the treatment of bacterial infections in many parts of the body, including the respiratory tract, kidney, skin, soft tissue, and urinary tract . It works by interfering with the bacterium’s DNA .
Synthesis Analysis
The synthesis of glucuronides, including Ofloxacin O-glucuronide, involves both synthetic and biological aspects . Synthetic methods for all classes of glucuronides are reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection .Chemical Reactions Analysis
The oxidative degradation of Ofloxacin by sulfate free radicals in the UV/Oxone/Co2+ oxidation process was investigated . The degradation pathways mainly encompassed ring openings at both the piperazinyl substituent and the quinolone moiety .Physical And Chemical Properties Analysis
Ofloxacin is an off-white to pale yellow crystalline powder . The molecule exists as a zwitterion at the pH conditions in the small intestine . The relative solubility characteristics of Ofloxacin at room temperature indicate that it is considered to be soluble in aqueous solutions with pH between 2 and 5 .Applications De Recherche Scientifique
Stereoselective Metabolism in Rats
Ofloxacin, particularly its S-(-) isomer, shows stereoselective metabolism in rats. The S-(-) isomer of ofloxacin is eliminated faster from the blood than the R-(+)-isomer. This stereoselectivity is evident in biliary excretion, where S-(-)-ofloxacin is excreted as ester glucuronides more predominantly than R-(+)-ofloxacin. This difference in biliary excretion is possibly due to stereoselective glucuronidation of S-(-)-ofloxacin to the ester glucuronide (Okazaki, Kurata, & Tachizawa, 1989).
Pharmacokinetics and Metabolism
Ofloxacin is rapidly and almost completely absorbed when administered. Its pharmacokinetics, including Cmax and AUC, are dose-dependent. The metabolism of ofloxacin in humans is minor, with at most 5% of the dose being metabolized to its glucuronide found in bile and two metabolites in urine (Verho, Dagrosa, & Malerczyk, 1986).
Broad Spectrum Antibacterial Activity
Ofloxacin has broad-spectrum antibacterial activity, primarily due to its inhibition of bacterial DNA gyrase. It demonstrates high efficiency in penetrating tissues and fluids, making it effective in a wide range of clinical infections. Ofloxacin is also well-tolerated and less likely to cause clinically relevant drug interactions compared to other fluoroquinolones (Todd & Faulds, 1991).
Stereoselective Glucuronidation in Liver Microsomes
In vitro studies using rat liver microsomes have shown that ofloxacin undergoes stereoselective glucuronidation. S-(-)-ofloxacin glucuronide is produced more than R-(+)-ofloxacin glucuronide, with significant differences in the values of Vmax/KM for the conjugates of both enantiomers (Okazaki, Kurata, Hakusui, & Tachizawa, 1991).
Species-Related Stereoselective Disposition
In rats, dogs, and monkeys, there is a species-related difference in the stereoselective disposition of ofloxacin. This variation is mainly due to stereoselective glucuronidation, with different patterns observed across species (Okazaki, Kurata, Hakusui, & Tachizawa, 1992).
Safety And Hazards
Orientations Futures
The potentials of a simple solvent treatment technique for improving the physicochemical and mechanical properties of Ofloxacin have been investigated . This treatment could improve the dissolution, flowability, and compressibility of the drug . The treated powder is suitable for the preparation of tablets with few excipients .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-JSQDKGSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238082 | |
Record name | Ofloxacin O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ofloxacin O-glucuronide | |
CAS RN |
90293-81-5 | |
Record name | Ofloxacin O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ofloxacin O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.